Ethyl 4-(2-aminopropan-2-yl)benzoate
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Overview
Description
Ethyl 4-(2-aminopropan-2-yl)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 2-aminopropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-aminopropan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The initial step involves the alkylation of 4-hydroxybenzoic acid with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate to form 4-(2-bromopropan-2-yl)benzoic acid.
Esterification: The resulting 4-(2-bromopropan-2-yl)benzoic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield ethyl 4-(2-bromopropan-2-yl)benzoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-aminopropan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Ethyl 4-(2-aminopropan-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of local anesthetics and other pharmaceutical compounds.
Materials Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 4-(2-aminopropan-2-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it acts by binding to sodium ion channels on nerve membranes, thereby blocking the conduction of nerve impulses. This results in a loss of local sensation, making it useful as a local anesthetic .
Comparison with Similar Compounds
Ethyl 4-(2-aminopropan-2-yl)benzoate can be compared with other similar compounds such as:
Benzocaine: Both compounds are used as local anesthetics, but this compound has a different substitution pattern, which may affect its potency and duration of action.
Procaine: Similar to benzocaine, procaine is another local anesthetic with a different ester group.
Tetracaine: Tetracaine has a longer duration of action compared to this compound due to its different chemical structure.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 4-(2-aminopropan-2-yl)benzoate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-11(14)9-5-7-10(8-6-9)12(2,3)13/h5-8H,4,13H2,1-3H3 |
InChI Key |
TUFXEXOVFXWCSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)(C)N |
Origin of Product |
United States |
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